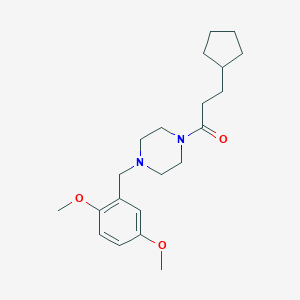
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine, also known as CPP-DP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use as a research tool in the field of neuroscience. CPP-DP is a selective and potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in various physiological and pathological processes in the brain.
Mecanismo De Acción
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine acts as a non-competitive antagonist of the NMDA receptor by binding to the phencyclidine (PCP) site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. The antagonism of NMDA receptors by this compound results in a decrease in the influx of calcium ions into the neurons, which is a key event in excitotoxicity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the brain. The antagonism of NMDA receptors by this compound results in a decrease in the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. This decrease in neurotransmitter release has been shown to be effective in reducing the symptoms of various neurological disorders such as schizophrenia, depression, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine has several advantages as a research tool in the field of neuroscience. It is a selective and potent antagonist of NMDA receptors, which makes it an ideal tool to study the role of these receptors in various physiological and pathological processes in the brain. This compound is also stable and has a long half-life, which allows for prolonged experiments without the need for frequent re-administration.
However, this compound also has some limitations as a research tool. It is a synthetic compound that may have off-target effects on other receptors in the brain. Additionally, the use of this compound in animal experiments may not accurately reflect the effects of NMDA receptor antagonism in humans.
Direcciones Futuras
There are several future directions for the use of 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine as a research tool in the field of neuroscience. One potential direction is the development of more selective and potent NMDA receptor antagonists that can be used to study the role of these receptors in various neurological disorders. Additionally, the use of this compound in combination with other drugs may provide new insights into the treatment of neurological disorders. Finally, the development of new animal models that accurately reflect the effects of NMDA receptor antagonism in humans may provide new avenues for the development of novel therapies for neurological disorders.
Métodos De Síntesis
The synthesis of 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine involves the reaction between 1-(3-cyclopentylpropanoyl)piperazine and 4-(2,5-dimethoxybenzyl)chloride in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a high purity.
Aplicaciones Científicas De Investigación
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine has been widely used as a research tool to study the role of NMDA receptors in various physiological and pathological processes in the brain. The selective antagonism of NMDA receptors by this compound has been shown to be effective in attenuating excitotoxicity, which is a pathological process that occurs in many neurological disorders such as stroke, epilepsy, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C21H32N2O3 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
3-cyclopentyl-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H32N2O3/c1-25-19-8-9-20(26-2)18(15-19)16-22-11-13-23(14-12-22)21(24)10-7-17-5-3-4-6-17/h8-9,15,17H,3-7,10-14,16H2,1-2H3 |
Clave InChI |
HQMCPINMSCABEL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)CCC3CCCC3 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)CCC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)





![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
